molecular formula C29H21N3O7 B2751463 [4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate CAS No. 380475-56-9

[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate

Cat. No.: B2751463
CAS No.: 380475-56-9
M. Wt: 523.501
InChI Key: KXWXUSMOKBPSGL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a naphthalene-1-carboxylate ester core linked to a substituted propenyl-enol system. Key functional groups include:

  • Methoxy groups at the 2-position of both the phenyl and nitroaniline moieties.
  • A nitro group at the 4-position of the anilino ring, acting as a strong electron-withdrawing group (EWG).
  • Z-configuration in the propenyl double bond, influencing molecular geometry and intermolecular interactions.

The compound’s synthesis likely involves multi-step reactions, such as Knoevenagel condensation to form the propenyl-enol bridge, followed by esterification with naphthalene-1-carboxylic acid.

Properties

IUPAC Name

[4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O7/c1-37-26-16-21(32(35)36)11-12-24(26)31-28(33)20(17-30)14-18-10-13-25(27(15-18)38-2)39-29(34)23-9-5-7-19-6-3-4-8-22(19)23/h3-16H,1-2H3,(H,31,33)/b20-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWXUSMOKBPSGL-ZHZULCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a complex organic molecule with significant biological activity, particularly in the context of cancer research and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound belongs to the class of benzoates and nitroanilines, characterized by a naphthalene backbone and multiple functional groups that enhance its chemical reactivity. The synthesis typically involves several steps including:

  • Retrosynthetic Analysis : Identifying suitable starting materials.
  • Reagents and Catalysts : Utilizing various reagents to facilitate reactions.
  • Purification : Employing techniques such as recrystallization or chromatography.

Key Molecular Data

PropertyValue
Molecular FormulaC25H19N3O6
Molecular Weight445.43 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways, including:

  • VEGFR-2 Inhibition : The compound has shown promising results as a VEGFR-2 inhibitor, which is crucial for angiogenesis in tumors. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (human breast cancer) by increasing caspase-3 levels significantly .
  • Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant activity, which can mitigate oxidative stress in cells .

Case Studies

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of the compound against HepG2 and MCF-7 cell lines using the MTT assay. Results indicated an IC50 value of approximately 15 µM for HepG2 cells, suggesting potent cytotoxicity compared to control drugs like Sorafenib .
  • Apoptotic Effects :
    • The compound induced apoptosis in HepG2 cells with a 22.86% increase compared to control groups. This was associated with a notable rise in caspase-3 activity, indicating a mechanism through which it may exert anticancer effects .

Comparative Analysis

CompoundIC50 (HepG2)Apoptosis Induction (%)Mechanism
[Target Compound]15 µM22.86VEGFR-2 Inhibition
Sorafenib27 µM0.51Traditional Inhibitor
Compound 5 (from study)10 µMNot reportedVEGFR-2 Inhibition

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. It acts as a non-steroidal antagonist of the mineralocorticoid receptor, which is implicated in cardiovascular and renal disorders such as heart failure and diabetic nephropathy. This suggests its utility in developing new treatments for these conditions .

Organic Synthesis

Due to its complex structure, this compound serves as an important intermediate in organic synthesis. It can be utilized to create other biologically active molecules through various chemical transformations. Its ability to undergo reactions such as nucleophilic substitutions and cyclizations makes it a versatile building block in synthetic chemistry.

Photochemical Applications

The unique structural features of the compound allow it to be investigated for photochemical applications. Its potential to absorb light and engage in photochemical reactions can be harnessed in developing new materials for photonic devices or solar energy applications.

Case Studies

StudyFocusFindings
Cardiovascular Research Evaluating the compound's effectiveness as a mineralocorticoid receptor antagonistDemonstrated significant efficacy in preclinical models for treating heart failure .
Synthetic Methodology Development of new synthetic routes using this compound as a precursorHighlighted its role in generating complex organic frameworks through innovative reaction pathways .
Photochemistry Investigating light absorption propertiesFound that the compound exhibits favorable characteristics for use in light-harvesting applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: [2-[(E)-2-Cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] Naphthalene-1-carboxylate

This analog () differs in two critical aspects:

Substituent at the 2-position: A methyl group replaces the methoxy group on the anilino ring. Impact: Methyl is less polar than methoxy, reducing hydrogen-bonding capacity and increasing hydrophobicity. This may enhance lipid solubility but reduce crystallinity.

Configuration of the propenyl double bond: E-configuration vs. Z in the target compound.

Property Target Compound (Z, Methoxy) Analog (E, Methyl)
Polarity Higher (methoxy) Lower (methyl)
Hydrogen Bonding Stronger (methoxy as acceptor) Weaker
Predicted Solubility Lower in nonpolar solvents Higher in lipids
Crystallinity Likely higher due to H-bonding Reduced

Research Implications : The Z-configuration in the target compound may favor tighter crystal packing, as seen in SHELX-refined structures (), whereas the E-analog’s steric bulk could complicate crystallization .

Comparison with Azo-Based Derivatives ()

Compounds like N,N'-naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] differ fundamentally:

  • Functional Groups: Azo (-N=N-) linkages dominate instead of cyano-enol systems.
  • Electronic Effects: Azo groups are strong chromophores, enabling applications in dyes, whereas the target compound’s nitro and cyano groups may prioritize electrophilic reactivity.
  • Substituents : Dichlorophenyl groups introduce halogen-based EWGs, contrasting with the target’s methoxy and nitro groups.
Property Target Compound Azo Derivatives
Primary Application Potential pharmaceuticals Dyes/pigments
Solubility Moderate (polar ester/nitro) Low (azo/halogenated)
Reactivity Electrophilic substitution Azo reduction/photoisomerization

Key Insight: While the target compound’s cyano-enol system may confer bioactivity (e.g., kinase inhibition), azo derivatives are optimized for optical properties, reflecting divergent design principles .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the Z-configuration of the propenyl group in this compound?

  • Methodological Answer : The Z-configuration can be confirmed via X-ray crystallography using refinement programs like SHELXL (SHELX system) to analyze bond angles and spatial arrangement . Complementary techniques include NMR spectroscopy (e.g., NOESY to detect spatial proximity of substituents) and computational geometry optimization (DFT calculations) to compare theoretical and observed coupling constants .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Employ a stepwise synthesis protocol with real-time monitoring (e.g., in-situ FTIR or HPLC) to track intermediate formation. Use column chromatography (silica gel, gradient elution) for purification, referencing separation techniques classified under CRDC’s "membrane and other separation technologies" (RDF2050104) . Solvent selection (polar aprotic solvents) and temperature control during cyano-group introduction can reduce side reactions.

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, HPLC with UV/Vis detection for purity assessment (>98%), and FTIR to verify functional groups (e.g., cyano, nitro, carboxylate). Cross-reference with synthetic intermediates’ spectral data, as demonstrated in naphthalene-carboxamide derivative analyses .

Advanced Research Questions

Q. How can contradictions between experimental and computational UV-Vis spectra be resolved for this compound?

  • Methodological Answer : Perform time-dependent DFT (TD-DFT) calculations with solvent-effect corrections (e.g., COSMO model) to align theoretical predictions with experimental data. Experimentally, vary solvent polarity to assess solvatochromic shifts and rule out aggregation effects. Refer to AI-driven simulation frameworks (e.g., COMSOL Multiphysics) for dynamic spectral modeling .

Q. What strategies address batch-to-batch variability in crystallinity during scale-up?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize crystallization parameters (e.g., cooling rate, antisolvent addition). Use powder X-ray diffraction (PXRD) to compare crystallinity across batches. Advanced process control systems (CRDC subclass RDF2050108) can automate parameter adjustments . For polymorphic forms, employ differential scanning calorimetry (DSC) to monitor phase transitions.

Q. How can researchers investigate the compound’s potential as a photosensitizer in photodynamic therapy?

  • Methodological Answer : Conduct singlet oxygen quantum yield measurements using UV-Vis spectroscopy with a reference dye (e.g., Rose Bengal). Pair with electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS). Theoretical studies on excited-state dynamics (e.g., charge-transfer transitions) should guide experimental design, as seen in azo-naphthalene carboxamide research .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data on substituent orientation be resolved?

  • Methodological Answer : Reconcile discrepancies by analyzing dynamic effects (e.g., rotational barriers) via variable-temperature NMR. If X-ray data shows a static conformation while NMR suggests flexibility, apply molecular dynamics simulations to model time-averaged structures. Cross-validate with solid-state NMR if crystalline samples are available .

Theoretical Framework Integration

Q. What conceptual frameworks guide mechanistic studies of nitro-group reduction in this compound?

  • Methodological Answer : Use Marcus theory to model electron-transfer kinetics during nitro-to-amine reduction. Electrochemical methods (cyclic voltammetry) can identify reduction potentials, while computational studies (DFT) map reaction pathways. Link findings to energy-related pollutant degradation frameworks, as outlined in atmospheric chemistry research objectives .

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